1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride
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Overview
Description
“1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is an organic compound with a molecular weight of 309.24 . It is a tan solid and its IUPAC name is 1-[4-(2-methoxyethoxy)phenyl]piperazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2.2ClH/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a tan solid with a molecular weight of 309.24 . and should be stored at room temperature .Scientific Research Applications
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, encompassing a range of compounds including 1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride, are notable for their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to the formation of 1-aryl-piperazines, which are known for their serotonin receptor-related effects. Such metabolites have a significant impact on pharmacological actions due to their extensive distribution in tissues, including the brain. This highlights the potential of arylpiperazine derivatives in contributing to the pharmacokinetic profiles of drugs aimed at central nervous system disorders (Caccia, 2007).
Therapeutic Uses and Structural Modifications
Piperazine, as a core structure, is found in a variety of drugs with therapeutic uses spanning from antipsychotic, antidepressant, to anticancer activities. The slight modification of the piperazine nucleus can lead to significant differences in medicinal potential. This adaptability underscores the utility of piperazine derivatives in drug design and development, providing a flexible platform for creating new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Anti-mycobacterial Activity
The structural role of piperazine and its analogues, including the 1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride derivative, extends to anti-mycobacterial activity. Compounds incorporating piperazine as a core subunit have shown potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This points towards the critical function of piperazine in the design and development of new anti-mycobacterial agents, emphasizing the importance of understanding structure-activity relationships for medicinal chemists (Girase et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJPPRSUHFOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride | |
CAS RN |
2097068-52-3 |
Source
|
Record name | 1-[4-(2-methoxyethoxy)phenyl]piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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